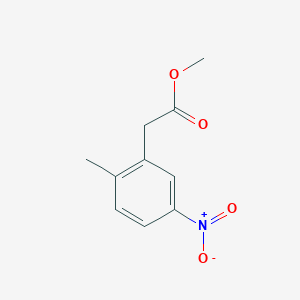

Methyl 2-(2-methyl-5-nitrophenyl)acetate

Übersicht

Beschreibung

Methyl 2-(2-methyl-5-nitrophenyl)acetate is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 2-(2-methyl-5-nitrophenyl)acetate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitrophenyl group, which is known to enhance biological activity through various mechanisms. The compound's molecular formula is , and it features a methyl ester functional group that may influence its solubility and bioavailability.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds with nitro groups often exhibit antimicrobial properties due to their ability to disrupt cellular processes in bacteria and protozoa. Studies have shown that similar compounds can inhibit the growth of various pathogens by damaging DNA and cellular membranes.

- Trypanocidal Activity : Research has demonstrated that related compounds exhibit significant trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves inducing morphological changes in the parasite, leading to cell death.

- Synergistic Effects : The combination of this compound with other antiprotozoal agents such as benznidazole has shown enhanced efficacy, indicating potential for combination therapies in treating infections.

Case Studies

-

Study on Trypanocidal Activity : A study evaluated the effects of this compound on T. cruzi. The compound demonstrated an IC50 value of approximately 1.99 μM against epimastigote forms, indicating potent activity. Morphological assessments revealed significant alterations in the parasites treated with this compound, including changes in the nucleus and cytoplasmic structures (Table 1).

Form IC50 (μM) Morphological Changes Epimastigote 1.99 Rounding, loss of flagellum Trypomastigote 1.20 Membrane disruption, organelle damage Amastigote N/A Reduction in intracellular numbers - Combination Therapy Study : The synergistic effects of this compound combined with benznidazole were assessed using LLCMK2 cells. While antagonistic effects were noted on some forms, a synergistic effect was observed on trypomastigotes, highlighting its potential in combination therapies for enhanced treatment outcomes.

- In Vitro Efficacy : In vitro studies have shown that the compound can effectively inhibit the growth of various bacterial strains, suggesting broad-spectrum antimicrobial potential.

Safety and Toxicity

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary studies indicate low hemolytic activity against human red blood cells at therapeutic concentrations, suggesting a favorable safety margin for further development.

Wissenschaftliche Forschungsanwendungen

Synthesis Reaction

The general reaction for the synthesis can be represented as follows:

Organic Synthesis

Methyl 2-(2-methyl-5-nitrophenyl)acetate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including hydrolysis, reduction, and substitution reactions.

| Reaction Type | Products Formed |

|---|---|

| Hydrolysis | 2-Methyl-5-nitrophenol, Acetic Acid |

| Reduction | 2-Methyl-5-aminophenyl acetate |

| Substitution | Various substituted phenyl acetates |

Pharmaceutical Development

This compound has potential applications in pharmaceuticals, particularly in drug development targeting specific enzymes or receptors. Its nitro group can be reduced to form reactive intermediates that may interact with biological targets, influencing enzyme activity and other biochemical pathways.

Biological Studies

This compound is utilized in biological studies focusing on enzyme kinetics and inhibition. It can act as a substrate or inhibitor in enzyme assays, providing insights into enzyme mechanisms and interactions.

Industrial Applications

In industrial settings, this compound is employed in the production of dyes and pigments due to its vibrant color properties derived from the nitro group on the aromatic ring. The compound's stability and reactivity make it suitable for various chemical processes.

Case Studies

Case Study 1: Enzyme Inhibition Studies

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The results indicated that at certain concentrations, the compound effectively inhibited enzyme activity, demonstrating its potential as a lead compound for drug design targeting metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

Research conducted on the use of this compound as a building block revealed its versatility in synthesizing complex organic compounds. The compound was successfully used to create derivatives that exhibited enhanced biological activity compared to their parent structures.

Analyse Chemischer Reaktionen

Reduction of the Nitro Group

The nitro group (-NO₂) undergoes catalytic hydrogenation to form the corresponding amine (-NH₂). This reaction is critical for synthesizing bioactive intermediates.

Key Reaction Conditions and Yields

| Catalyst | Solvent | Temperature | Duration | Yield | Source |

|---|---|---|---|---|---|

| Pd/C (10%) | Ethyl acetate | Ambient | 2 hours | 94% |

Procedure :

A mixture of methyl 2-(2-methyl-5-nitrophenyl)acetate and 10% Pd/C in ethyl acetate is stirred under hydrogen gas at ambient temperature. The reaction progress is monitored via LCMS, with the nitro group fully reduced to an amine within 2 hours .

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(2-methyl-5-nitrophenyl)acetic acid.

Hydrolysis Pathways

| Condition | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl in dioxane/methanol | 2-(2-methyl-5-nitrophenyl)acetic acid | 95% | |

| Basic hydrolysis | NaOH (2N aqueous) | Sodium salt of the acid | N/A |

Example Procedure (Acidic Hydrolysis) :

4 M HCl in dioxane is added to a methanol solution of the ester, and the mixture is refluxed for 14 hours. After basification with NaOH (pH >12), the product is extracted with ethyl acetate .

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to the meta position relative to itself, while the methyl group influences steric accessibility.

Reported Reactions

-

Nitration : Pre-synthetic nitration of the precursor 2-methyl-phenylacetic acid with HNO₃/H₂SO₄ in dichloromethane achieves regioselective nitro group introduction (42% yield) .

-

Sulfonation : No direct data exists for the ester, but analogous nitroarylacetates undergo sulfonation under concentrated H₂SO₄.

Stability and Side Reactions

The compound is stable under standard storage conditions but degrades under prolonged exposure to strong acids or bases. Competing reactions include:

-

Transesterification : Methanol or ethanol can displace the methyl ester group under acidic conditions.

-

Partial Reduction : Incomplete hydrogenation may yield hydroxylamine intermediates.

Comparative Reactivity with Structural Analogs

Methyl 2-(2-methyl-6-nitrophenyl)acetate (nitro at position 6) shows similar reduction and hydrolysis profiles but differs in electrophilic substitution patterns due to altered substituent positions.

Eigenschaften

IUPAC Name |

methyl 2-(2-methyl-5-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-7-3-4-9(11(13)14)5-8(7)6-10(12)15-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDGHWZWDUIGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674298 | |

| Record name | Methyl (2-methyl-5-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287119-84-0 | |

| Record name | Methyl 2-methyl-5-nitrobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=287119-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2-methyl-5-nitrophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.